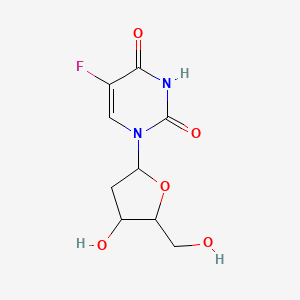

5-Fluoro-2'-deoxyuridine

説明

Structure

3D Structure

特性

IUPAC Name |

5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKNJVUHOIMIIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274397 | |

| Record name | 5-Fluoro-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2968-28-7, 955-24-8, 50-91-9 | |

| Record name | NSC66259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC527320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | floxuridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-Fluoro-2'-deoxyuridine (FUdR)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluoro-2'-deoxyuridine (FUdR), a pyrimidine (B1678525) analog, is a potent antineoplastic agent whose mechanism of action is centered on the disruption of DNA synthesis and integrity. Upon cellular uptake, FUdR is phosphorylated to its active metabolite, this compound monophosphate (FdUMP). FdUMP is a powerful inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). The inhibition of TS leads to a severe imbalance in the deoxynucleoside triphosphate (dNTP) pool, characterized by the depletion of dTTP and an accumulation of dUTP. This "thymineless death" scenario halts DNA replication and repair, triggering a cascade of cellular stress responses. Furthermore, FUdR's metabolites can be incorporated into both DNA and RNA, leading to genomic instability and dysfunction of RNA processing. Ultimately, these multifaceted insults converge to induce cell cycle arrest and programmed cell death (apoptosis), particularly in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning FUdR's therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Cellular Uptake and Metabolic Activation

This compound enters the cell via nucleoside transporters. Once inside, it undergoes a series of metabolic conversions to exert its cytotoxic effects. The primary activation pathway involves phosphorylation by thymidine (B127349) kinase (TK) to form this compound monophosphate (FdUMP).[1][2] FdUMP can be further phosphorylated to the diphosphate (B83284) (FdUDP) and triphosphate (FdUTP) forms.

Alternatively, FUdR can be metabolized to 5-fluorouracil (B62378) (5-FU), which then enters the 5-FU metabolic pathway, leading to the formation of FdUMP, fluorouridine triphosphate (FUTP), and FdUTP. It is the accumulation of these active metabolites that drives the anticancer activity of FUdR.

Core Mechanism: Inhibition of Thymidylate Synthase

The principal mechanism of FUdR's cytotoxicity is the potent and specific inhibition of thymidylate synthase (TS) by its active metabolite, FdUMP.[1][2][3] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.

FdUMP acts as a suicide inhibitor by forming a stable ternary covalent complex with TS and the folate cofactor, 5,10-methylenetetrahydrofolate (CH₂THF).[3] This irreversible binding blocks the active site of the enzyme, preventing the synthesis of dTMP.

Downstream Consequences of Thymidylate Synthase Inhibition

Deoxynucleotide Pool Imbalance

The inhibition of TS leads to a significant disruption of the intracellular deoxynucleoside triphosphate (dNTP) pools. Specifically, there is a sharp decrease in the concentration of deoxythymidine triphosphate (dTTP) and a concurrent accumulation of deoxyuridine triphosphate (dUTP). This imbalance is a primary driver of FUdR-induced cytotoxicity.

Table 1: Quantitative Effects of FUdR on dNTP Pools

| Cell Line | FUdR Concentration | Treatment Time | dATP Change | dCTP Change | dGTP Change | dTTP Change | dUTP Change | Reference |

| HT-29 | 10 µM (+IFN) | 8-12 h | No effect | No effect | No effect | ~95% decrease | Not reported | [4] |

| S-180 | > 3 µM | 3 h | Not reported | Not reported | Not reported | Not reported | Significant increase | [5] |

| Hep-2 | > 30 µM | 3 h | Not reported | Not reported | Not reported | Not reported | Significant increase | [5] |

| HCT116 | Not specified | Not specified | Not reported | Marked reduction | Marked reduction | Depletion | Not reported | [6] |

DNA Damage and Repair Inhibition

The profound imbalance in dNTP pools has two major consequences for DNA integrity:

-

Inhibition of DNA Synthesis: The depletion of dTTP directly stalls DNA replication, as thymidine is an essential building block for the new DNA strand.

-

Incorporation of Uracil (B121893) into DNA: The accumulation of dUTP leads to its misincorporation into DNA in place of dTTP by DNA polymerases.

The subsequent attempt by the base excision repair (BER) pathway to remove the uracil residues from DNA, in the absence of sufficient dTTP for repair, leads to the accumulation of single-strand breaks and eventually double-strand breaks, culminating in DNA fragmentation.

Secondary Mechanisms of Action

Incorporation into DNA and RNA

Beyond the inhibition of TS, the triphosphate metabolites of FUdR can be directly incorporated into nucleic acids:

-

FdUTP Incorporation into DNA: FdUTP can be incorporated into the DNA strand, leading to genomic instability and contributing to DNA fragmentation.

-

FUTP Incorporation into RNA: The metabolite FUTP, derived from the 5-FU pathway, can be incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). This leads to fraudulent RNA molecules, impairing RNA processing, stability, and function, and ultimately disrupting protein synthesis.

Induction of Apoptosis

The culmination of TS inhibition, dNTP pool imbalance, DNA damage, and nucleic acid fraudulence is the induction of programmed cell death, or apoptosis. FUdR treatment has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7][8][9]

The DNA damage and cellular stress trigger the intrinsic pathway, leading to the release of cytochrome c from the mitochondria.[7] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3. The extrinsic pathway can also be activated, involving the activation of caspase-8. Both pathways converge on the activation of executioner caspases that orchestrate the dismantling of the cell.

Quantitative Data

Table 2: In Vitro Cytotoxicity of FUdR (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | Varies | [10][11] |

| MCF-7 | Breast Adenocarcinoma | Varies | [10][11] |

| A549 | Lung Carcinoma | Varies | [10][11] |

| HeLa | Cervical Adenocarcinoma | Varies | [12][13] |

| Jurkat | T-cell Leukemia | 0.0054 (for FdUMP[14]) | [15] |

| FM3A | Murine Mammary Carcinoma | 0.022-3 nM (for FdUMP[14]) | [2] |

Note: IC50 values for FUdR can vary significantly between studies due to differences in experimental conditions (e.g., exposure time, assay method). The provided references indicate that these cell lines are commonly used for testing FUdR and related compounds.

Table 3: Enzyme Inhibition Kinetics

| Enzyme | Inhibitor | Ki Value | Comments | Reference |

| Thymidylate Synthase | FdUMP | Not explicitly found | FdUMP is a suicide inhibitor, forming a covalent bond, making a traditional Ki value less relevant than the rate of inactivation. | [1][3] |

Experimental Protocols

Thymidylate Synthase Activity Assay (Tritium Release Assay)

This assay measures the catalytic activity of TS by quantifying the release of tritium (B154650) (³H) from [5-³H]dUMP during its conversion to dTMP.

Materials:

-

Cell lysate containing TS

-

[5-³H]dUMP (radiolabeled substrate)

-

5,10-methylenetetrahydrofolate (CH₂THF) (cofactor)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Activated charcoal suspension

-

Scintillation fluid and counter

Procedure:

-

Prepare cell lysates from control and FUdR-treated cells.

-

Set up reaction mixtures containing assay buffer, CH₂THF, and cell lysate.

-

Initiate the reaction by adding [5-³H]dUMP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding activated charcoal, which binds to the unreacted [5-³H]dUMP.

-

Centrifuge to pellet the charcoal.

-

Transfer the supernatant (containing the released ³H₂O) to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate TS activity based on the amount of tritium released per unit of time and protein concentration.

Quantification of dNTP Pools by HPLC-MS/MS

This method allows for the sensitive and specific quantification of individual dNTPs in cell extracts.

Materials:

-

Cell pellets from control and FUdR-treated cells

-

Extraction solution (e.g., methanol/water or trichloroacetic acid)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Porous graphitic carbon or C18 chromatography column

-

Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and ammonium hydroxide (B78521) in acetonitrile)

-

dNTP standards

Procedure:

-

Harvest and wash cells, then lyse and extract the nucleotides using the chosen extraction solution.

-

Centrifuge to remove cell debris.

-

Inject the supernatant onto the HPLC-MS/MS system.

-

Separate the dNTPs using a specific gradient elution program.

-

Detect and quantify the individual dNTPs based on their specific mass-to-charge ratios and fragmentation patterns using the mass spectrometer.

-

Generate standard curves for each dNTP to determine their absolute concentrations in the samples.

Detection of FUdR Incorporation into DNA by Mass Spectrometry

This protocol outlines a method to detect and quantify the incorporation of FUdR into the DNA of treated cells.

Materials:

-

Genomic DNA isolated from control and FUdR-treated cells

-

Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

-

C18 chromatography column

-

Mobile phases

-

Standards for 2'-deoxyuridine (B118206) (dU) and this compound (FdU)

Procedure:

-

Isolate high-purity genomic DNA from cells.

-

Enzymatically digest the DNA to single nucleosides.

-

Analyze the nucleoside mixture by LC-MS/MS.

-

Separate the nucleosides by reverse-phase chromatography.

-

Identify and quantify FdU based on its retention time and specific mass transitions compared to the standards.

-

Normalize the amount of FdU to a canonical nucleoside (e.g., dG) to determine the extent of incorporation.

Conclusion

The mechanism of action of this compound is a well-defined, multi-pronged attack on the machinery of DNA synthesis and maintenance. Its primary and most potent effect is the inhibition of thymidylate synthase, leading to a cascade of events including dNTP pool imbalance, DNA damage, and ultimately, apoptosis. The secondary mechanisms of direct incorporation into DNA and RNA further contribute to its cytotoxicity. A thorough understanding of these intricate molecular pathways is crucial for the rational design of novel therapeutic strategies, the development of biomarkers for predicting treatment response, and the optimization of combination therapies to overcome drug resistance. This guide provides a foundational resource for professionals engaged in the ongoing effort to leverage the full therapeutic potential of FUdR in the fight against cancer.

References

- 1. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of interferon on 5-fluorouracil-induced perturbations in pools of deoxynucleotide triphosphates and DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relationship of dUMP and free FdUMP pools to inhibition of thymidylate synthase by 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of cell death induced by this compound (FUdR)--necrosis or apoptosis after treated with FUdR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

5-Fluoro-2'-deoxyuridine: A Technical Guide to its Core Functions and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2'-deoxyuridine (FUDR or Floxuridine) is a pyrimidine (B1678525) analog that functions as a potent antimetabolite, primarily utilized in cancer chemotherapy. Its mechanism of action centers on the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine (B127349), leading to the disruption of DNA synthesis and repair in rapidly proliferating cancer cells. This technical guide provides an in-depth overview of the core functions of FUDR, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Core Function and Mechanism of Action

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects.[1] Its primary function is the potent inhibition of DNA synthesis.[2]

Intracellular Activation and Targeting of Thymidylate Synthase

Once inside the cell, FUDR is phosphorylated by thymidine kinase to its active form, this compound monophosphate (FdUMP).[3] FdUMP is a structural analog of deoxyuridine monophosphate (dUMP) and acts as a potent inhibitor of thymidylate synthase (TS).[4] The inhibition of TS by FdUMP is the central mechanism of FUDR's anticancer activity.[4] FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the conversion of dUMP to deoxythymidine monophosphate (dTMP).[4]

Disruption of DNA Synthesis and Repair

The depletion of the intracellular dTMP pool leads to a scarcity of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA synthesis.[3] This "thymineless death" results in the inhibition of DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2]

Incorporation into DNA and RNA

In addition to inhibiting thymidylate synthase, metabolites of FUDR can be further phosphorylated to this compound triphosphate (FdUTP) and incorporated into DNA. This incorporation can lead to DNA fragmentation and instability. Furthermore, FUDR can be converted to 5-fluorouracil (B62378) (5-FU), which can then be metabolized to 5-fluorouridine (B13573) triphosphate (FUTP) and incorporated into RNA, disrupting RNA processing and function.[1]

Signaling Pathways and Cellular Responses

The cellular response to FUDR-induced DNA damage and metabolic stress involves the activation of complex signaling networks, primarily the DNA damage response (DDR) and apoptotic pathways.

DNA Damage Response (DDR) Pathway

The incorporation of FUDR metabolites into DNA and the stalling of replication forks trigger the DNA damage response. The primary sensor kinases in this pathway are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[5][6] ATM is primarily activated by double-strand breaks, while ATR responds to single-stranded DNA regions that form at stalled replication forks.[7][8] Activation of ATM and ATR leads to the phosphorylation of a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn phosphorylate effectors like p53 to induce cell cycle arrest and apoptosis.[8][9]

Figure 1: FUDR-induced DNA Damage Response Pathway.

Apoptotic Pathway

FUDR-induced cellular stress ultimately converges on the intrinsic (mitochondrial) pathway of apoptosis. The activation of p53 can lead to the transcriptional upregulation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak.[10] These proteins promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[11] Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[12] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[13][14]

Figure 2: Intrinsic Apoptotic Pathway Activated by FUDR.

Quantitative Data

In Vitro Cytotoxicity (IC50 Values)

The cytotoxic potential of FUDR varies across different cancer cell lines. The 50% inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | Varies (sensitive) | [15] |

| HT29 | Colorectal Carcinoma | Varies (less sensitive) | [15] |

| SW620 | Colorectal Carcinoma | Varies | [15] |

| 25 ESCC cell lines | Esophageal Squamous Cell Carcinoma | 1.00 to 39.81 | [16] |

Clinical Efficacy: Objective Response Rates in Colorectal Cancer

FUDR, often administered via hepatic arterial infusion (HAI), has shown significant efficacy in the treatment of unresectable liver metastases from colorectal cancer.

| Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Reference |

| HAI FUDR + Leucovorin + Dexamethasone (B1670325) | Previously untreated | 78% (CR + PR) | [17] |

| HAI FUDR + Leucovorin + Dexamethasone | Previously treated | 52% | [17] |

| HAI FUDR + Systemic Chemotherapy (FOLFIRI or FOLFOX) | Unresectable colorectal liver metastases | 80% | [18] |

| Leucovorin + FUDR (IV push) | Previously untreated metastatic colorectal cancer | 55% | [19] |

| PDS01ADC + FUDR (HAI) | Metastatic colorectal cancer | 6 out of 9 patients (Stage 1) | [20] |

Pharmacokinetic Parameters

| Parameter | Value | Condition | Reference |

| Elimination Half-life (intravenous) | 15 to 22 minutes | Dose-dependent | [21] |

| Elimination Half-life (oral) | 32 to 45 minutes | 600-1000 mg/m² | [21] |

| Total Body Clearance (intravenous) | 1.3 to 2.7 L/min/m² | Dose-dependent | [21] |

| Systemic Bioavailability (oral) | 34% to 47% | [21] | |

| Excretion | Urine (as intact drug and metabolites), Respiratory CO2 | [2] |

Experimental Protocols

Thymidylate Synthase (TS) Inhibition Assay

This protocol is adapted from spectrophotometric methods for measuring TS activity.[22]

Principle: The activity of thymidylate synthase is determined by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from the cofactor 5,10-methylenetetrahydrofolate (CH2-THF) during the conversion of dUMP to dTMP.

Materials:

-

Cell lysate or purified thymidylate synthase

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl2, 10 mM β-mercaptoethanol)

-

dUMP solution (e.g., 10 mM)

-

CH2-THF solution (e.g., 1 mM)

-

FUDR or FdUMP solution (for inhibition studies)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, dUMP, and CH2-THF in a cuvette.

-

For inhibition assays, pre-incubate the enzyme (cell lysate or purified TS) with varying concentrations of FUDR or FdUMP for a specified time (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the enzyme (or the enzyme-inhibitor mixture) to the cuvette.

-

Immediately begin monitoring the change in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of FUDR.[23][24]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

FUDR stock solution

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of FUDR concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.[25]

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value of FUDR.

Figure 3: Experimental Workflow for MTT Assay.

Caspase Activity Assay

This protocol outlines a fluorometric method for measuring the activity of executioner caspases, such as caspase-3.

Principle: This assay utilizes a synthetic peptide substrate that is specifically recognized and cleaved by active caspases. The substrate is conjugated to a fluorophore that is quenched in the intact peptide. Upon cleavage by the caspase, the fluorophore is released, and its fluorescence can be measured, which is directly proportional to the caspase activity.

Materials:

-

Treated and control cell lysates

-

Caspase assay buffer

-

DTT (dithiothreitol)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Induce apoptosis in cells by treating with FUDR for the desired time.

-

Harvest the cells and prepare cell lysates according to standard protocols.

-

In a 96-well plate, add cell lysate to the caspase assay buffer containing DTT.

-

Add the fluorogenic caspase substrate to initiate the reaction.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths for the specific fluorophore.

-

Quantify the fold-increase in caspase activity by comparing the fluorescence of treated samples to untreated controls.

DNA Fragmentation Assay

This protocol describes the detection of the characteristic DNA laddering pattern associated with apoptosis.

Principle: During apoptosis, endonucleases cleave the genomic DNA in the linker regions between nucleosomes, generating DNA fragments of multiples of approximately 180-200 base pairs. These fragments can be visualized as a "ladder" on an agarose (B213101) gel.

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100)

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol (B145695) and sodium acetate

-

Agarose gel electrophoresis system

-

DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

-

UV transilluminator

Procedure:

-

Treat cells with FUDR to induce apoptosis.

-

Harvest both adherent and floating cells and pellet them by centrifugation.

-

Lyse the cells in the lysis buffer.

-

Treat the lysate with RNase A to digest RNA.

-

Treat with Proteinase K to digest proteins.

-

Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

-

Precipitate the DNA with ethanol and sodium acetate.

-

Wash the DNA pellet with 70% ethanol and air-dry.

-

Resuspend the DNA in a suitable buffer.

-

Separate the DNA fragments by agarose gel electrophoresis.

-

Stain the gel with a DNA stain and visualize the DNA laddering pattern under UV light.

Conclusion

This compound remains a cornerstone in the treatment of certain cancers, particularly metastatic colorectal cancer. Its well-defined mechanism of action, centered on the inhibition of thymidylate synthase, provides a clear rationale for its use. A thorough understanding of its intracellular activation, the signaling pathways it perturbs, and the methods for its preclinical evaluation are essential for researchers and clinicians working to optimize its therapeutic potential and develop novel combination strategies. This technical guide provides a comprehensive overview of these core aspects to support ongoing research and drug development efforts in oncology.

References

- 1. Floxuridine (Floxuridine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. Floxuridine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dysfunctional telomeres activate an ATM-ATR-dependent DNA damage response to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 11. Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink [mdpi.com]

- 12. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cell lines ic50: Topics by Science.gov [science.gov]

- 16. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase II study of hepatic arterial floxuridine, leucovorin, and dexamethasone for unresectable liver metastases from colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. Fluorodeoxyuridine with continuous leucovorin infusion. A phase II clinical trial in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phase 2 Trial Success: PDS Biotech's Colorectal Cancer Treatment Advances to Next Stage | PDSB Stock News [stocktitan.net]

- 21. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchtweet.com [researchtweet.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

The Metabolic Conversion of 5-Fluoro-2'-deoxyuridine to FdUMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic pathway leading to the conversion of 5-Fluoro-2'-deoxyuridine (FUdR), a fluoropyrimidine nucleoside analog, to its active metabolite, this compound monophosphate (FdUMP). The phosphorylation of FUdR to FdUMP is a critical activation step for the cytotoxic effects of FUdR and related chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). FdUMP is a potent inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.[1][2] This guide details the enzymatic conversion, presents quantitative kinetic data, outlines experimental protocols for its study, and provides visual representations of the pathway and experimental workflows.

The Core Metabolic Pathway: Phosphorylation by Thymidine (B127349) Kinase

The primary mechanism for the intracellular conversion of FUdR to FdUMP is through phosphorylation, a reaction catalyzed by the enzyme thymidine kinase (TK).[2] Specifically, the cytosolic form of the enzyme, thymidine kinase 1 (TK1), is the key player in this metabolic activation. TK1 transfers a phosphate (B84403) group from a phosphate donor, typically adenosine (B11128) triphosphate (ATP), to the 5'-hydroxyl group of FUdR, yielding FdUMP.

This enzymatic step is crucial as FdUMP is the direct inhibitor of thymidylate synthase. The antitumor activity of FUdR is largely dependent on the efficiency of its conversion to FdUMP within cancer cells.[3]

Quantitative Data: Enzyme Kinetics

The efficiency of the phosphorylation of FUdR by human thymidine kinase 1 (TK1) has been characterized by specific kinetic parameters. Understanding these parameters is vital for predicting the metabolic activation of FUdR in different cellular contexts and for the development of novel therapeutic strategies.

| Substrate | Enzyme | Km (µM) | Vmax (relative to dThd) | Source |

| This compound (FUdR) | Human Thymidine Kinase 1 (TK1) | 2.2 | Not explicitly stated | [1] |

| Thymidine (dThd) - endogenous | Human Thymidine Kinase 1 (TK1) | 0.5 | 100% (Reference) | [1] |

Note: While the Michaelis constant (Km) for FUdR with human TK1 has been determined to be 2.2 µM, indicating a strong affinity of the enzyme for this substrate, the maximal velocity (Vmax) relative to the natural substrate thymidine was not explicitly quantified in the reviewed literature. One study did note that thymidine kinase 1 showed a higher catalytic activity for another fluorinated thymidine analogue, trifluridine (B1683248) (FTD), than for FdUrd.[2]

Experimental Protocols

In Vitro Thymidine Kinase Assay for FUdR Phosphorylation

This protocol outlines a method to determine the kinetic parameters of FUdR phosphorylation by purified thymidine kinase or in cell lysates.

a. Materials:

-

Purified human thymidine kinase 1 (TK1) or cell lysate containing TK1

-

This compound (FUdR)

-

[γ-32P]ATP or a non-radioactive ATP regeneration system coupled with a detection method

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

DEAE-cellulose filter discs

-

Scintillation counter and scintillation fluid

b. Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a fixed concentration of [γ-32P]ATP, and varying concentrations of FUdR.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified TK1 enzyme or cell lysate.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter disc.

-

Wash the filter discs extensively with a wash buffer (e.g., 1 mM ammonium (B1175870) formate) to remove unreacted [γ-32P]ATP.

-

Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the amount of FdUMP formed based on the specific activity of the [γ-32P]ATP.

-

Determine the Km and Vmax values by plotting the reaction velocity against the FUdR concentration and fitting the data to the Michaelis-Menten equation.

Quantification of Intracellular FdUMP by LC-MS/MS

This protocol describes the extraction and quantification of FdUMP from cultured cells treated with FUdR using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Materials:

-

Cultured cells of interest

-

This compound (FUdR)

-

Ice-cold phosphate-buffered saline (PBS)

-

Methanol (B129727) for protein precipitation

-

Internal standard (e.g., a stable isotope-labeled FdUMP)

-

LC-MS/MS system (e.g., a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer)

b. Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a desired concentration of FUdR for a specific time.

-

Cell Harvesting and Lysis:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add ice-cold methanol to the cells to precipitate proteins and extract metabolites.

-

Scrape the cells and collect the cell lysate/methanol mixture.

-

-

Sample Preparation:

-

Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the metabolites.

-

Add the internal standard to the supernatant.

-

Evaporate the solvent (e.g., under a stream of nitrogen) and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic gradient.

-

Detect and quantify FdUMP and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of FdUMP standard.

-

Calculate the intracellular concentration of FdUMP in the samples by normalizing to the internal standard and the cell number or protein content.

-

Visualizations

Metabolic Pathway of FUdR to FdUMP

Caption: Metabolic activation of FUdR to FdUMP by thymidine kinase 1.

Experimental Workflow for FdUMP Quantification

Caption: Workflow for quantifying intracellular FdUMP after FUdR treatment.

References

- 1. Diverging substrate specificity of pure human thymidine kinases 1 and 2 against antiviral dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crucial roles of thymidine kinase 1 and deoxyUTPase in incorporating the antineoplastic nucleosides trifluridine and 2'-deoxy-5-fluorouridine into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of thymidine kinase in the inhibitory activity of 5-substituted-2'-deoxyuridines on the growth of human and murine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 5-Fluoro-2'-deoxyuridine on Nucleotide Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2'-deoxyuridine (FUdR), a fluorinated pyrimidine (B1678525) analog, is a potent antimetabolite extensively utilized in cancer chemotherapy, particularly for gastrointestinal adenocarcinomas.[1][2] Its efficacy lies in its ability to disrupt the fundamental process of nucleotide biosynthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3][4] This technical guide provides an in-depth exploration of the core mechanism of FUdR's action, its quantitative impact on nucleotide pools, detailed experimental protocols for its study, and visualizations of the key pathways involved.

Mechanism of Action: Inhibition of Thymidylate Synthase

Upon cellular uptake, FUdR is metabolized to its active form, this compound monophosphate (FdUMP).[1][3] FdUMP is a structural analog of the natural substrate deoxyuridine monophosphate (dUMP).[5] The primary molecular target of FdUMP is thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[6][7]

TS catalyzes the reductive methylation of dUMP to dTMP, using N⁵,N¹⁰-methylenetetrahydrofolate as a methyl donor.[6] FdUMP, dUMP, and the folate cofactor form a stable ternary covalent complex with the enzyme.[3][5] The presence of the highly electronegative fluorine atom at the C5 position of the pyrimidine ring prevents the final step of the catalytic reaction, the abstraction of a proton, thereby irreversibly inhibiting the enzyme.[5] This enzymatic blockade is the central event in FUdR's cytotoxic effect.

Impact on Deoxyribonucleotide Pools

The inhibition of thymidylate synthase by FUdR leads to a profound and cytotoxic imbalance in the intracellular deoxyribonucleoside triphosphate (dNTP) pools.[8][9] This imbalance is a direct trigger for DNA damage and subsequent cell death.[9][10] The primary consequences of TS inhibition on dNTP levels are a severe depletion of deoxythymidine triphosphate (dTTP) and a concurrent accumulation of deoxyuridine triphosphate (dUTP) and its fluorinated counterpart, this compound triphosphate (FdUTP).[3][11]

| Deoxyribonucleotide | Change upon FUdR Treatment | Reference |

| dTTP | Significantly decreased (to ~20% of control) | [11] |

| dCTP | Greatly increased | [11] |

| dGTP | Reduced to near zero | [11] |

| dATP | Increased | [9] |

| dUTP/FdUTP | Increased misincorporation into DNA | [7] |

Downstream Cellular Consequences

The drastic alteration in dNTP pools has several critical downstream effects:

-

DNA Damage: The scarcity of dTTP stalls DNA replication and repair processes. Furthermore, the accumulation of dUTP and FdUTP leads to their misincorporation into DNA in place of dTTP.[7] This triggers a futile cycle of excision and repair by DNA glycosylases, leading to DNA strand breaks.[9][12]

-

Cell Cycle Arrest: The cellular machinery detects DNA damage and dNTP pool imbalances, activating cell cycle checkpoints, primarily in the S phase, to halt DNA replication.[13]

-

Apoptosis and Necrosis: If the DNA damage is irreparable, the cell undergoes programmed cell death (apoptosis) or necrosis.[3][8] The specific cell death pathway can depend on the cell type and the intensity of the intracellular signals.[8] FUdR has been shown to induce the expression of pro-apoptotic genes like c-jun, c-fos, and c-myc.[8]

Signaling Pathways and Experimental Workflows

Nucleotide Biosynthesis and FUdR Inhibition

The following diagram illustrates the de novo pyrimidine nucleotide biosynthesis pathway and the point of inhibition by FUdR's active metabolite, FdUMP.

Caption: FUdR's inhibition of Thymidylate Synthase in the pyrimidine biosynthesis pathway.

Experimental Workflow for Assessing FUdR's Impact

This diagram outlines a typical experimental workflow to investigate the effects of FUdR on a cellular level.

Caption: A standard experimental workflow to study the cellular effects of FUdR.

DNA Damage Response Pathway Activation

The DNA damage induced by FUdR triggers the DNA Damage Response (DDR) pathway, a complex signaling network that coordinates cell cycle arrest and DNA repair.

Caption: Simplified DNA Damage Response pathway activated by FUdR-induced DNA damage.

Experimental Protocols

Thymidylate Synthase (TS) Activity Assay (Tritium Release Method)

This assay measures TS activity by quantifying the release of tritium (B154650) from [5-³H]dUMP during its conversion to dTMP.[14]

Materials:

-

Cells of interest

-

[5-³H]deoxyuridine ([5-³H]dUrd)

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM dithiothreitol)[15]

-

Activated charcoal suspension

-

Scintillation cocktail and counter

Procedure:

-

Culture cells to the desired confluency and treat with FUdR or vehicle control for the specified time.

-

Incubate the intact cells with [5-³H]dUrd. The cells will take up the labeled precursor and convert it to [5-³H]dUMP.[14]

-

During the TS-catalyzed reaction, the tritium at the C5 position is released into the aqueous environment as ³H₂O.[14]

-

Stop the reaction by adding perchloric acid.

-

Separate the tritiated water from the labeled nucleotides by adding an activated charcoal suspension, which binds the nucleotides.

-

Centrifuge the samples to pellet the charcoal.

-

Transfer the supernatant containing the ³H₂O to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Normalize the results to the total protein concentration of the cell lysate.

Quantification of dNTP Pools by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for the simultaneous quantification of multiple dNTPs.[16][17][18]

Materials:

-

Cell pellets

-

Ice-cold 60% methanol (B129727) for extraction

-

Internal standards (e.g., stable isotope-labeled dNTPs)

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)[16]

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column[16]

Procedure:

-

Harvest cells by trypsinization or scraping, wash with cold PBS, and flash-freeze the cell pellets.

-

Lyse the cells and extract the nucleotides by adding ice-cold 60% methanol containing internal standards.

-

Vortex and incubate on ice to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated protein and cell debris.

-

Collect the supernatant containing the dNTPs.

-

Dry the supernatant under a vacuum.

-

Reconstitute the dried extract in a suitable buffer for LC-MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the dNTPs using a HILIC column with a gradient elution.

-

Detect and quantify the dNTPs using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each dNTP and internal standard.[17]

-

Construct calibration curves using known concentrations of dNTP standards to quantify the absolute amounts in the samples.

Conclusion

This compound remains a cornerstone of chemotherapy due to its well-defined mechanism of action centered on the inhibition of thymidylate synthase and the subsequent disruption of nucleotide biosynthesis. Understanding the profound impact of FUdR on dNTP pools and the resulting activation of DNA damage response pathways is crucial for optimizing its therapeutic use and for the development of novel combination therapies. The experimental protocols outlined in this guide provide robust methods for researchers to further investigate the intricate cellular responses to this potent antimetabolite.

References

- 1. What is the mechanism of Floxuridine? [synapse.patsnap.com]

- 2. Floxuridine - Wikipedia [en.wikipedia.org]

- 3. What is 5-Fluorodeoxyuridine used for? [synapse.patsnap.com]

- 4. oncolink.org [oncolink.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Molecularly Evolved Thymidylate Synthase Inhibits 5-Fluorodeoxyuridine Toxicity in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of cell death induced by this compound (FUdR)--necrosis or apoptosis after treated with FUdR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deoxyribonucleoside triphosphate imbalance. 5-Fluorodeoxyuridine-induced DNA double strand breaks in mouse FM3A cells and the mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanism of dNTP-unbalanced cell death induced by 5-fluorouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound on deoxyribonucleotide pools in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of cell death induced dNTP pool imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Analysis of Nucleoside Triphosphate Pools in Mouse Muscle Using Hydrophilic Interaction Liquid Chromatography Coupled with Tandem Mass Spectrometry Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 18. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on 5-Fluoro-2'-deoxyuridine in Cancer Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2'-deoxyuridine (FUdR), a pyrimidine (B1678525) analog, is a key player in cancer chemotherapy. Its structural similarity to deoxyuridine allows it to interfere with DNA synthesis and repair, primarily through the inhibition of thymidylate synthase (TS). This inhibition leads to a depletion of thymidine (B127349) triphosphate (dTTP), a crucial precursor for DNA replication, ultimately inducing cell cycle arrest and cell death in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of preliminary studies on FUdR in various cancer models, focusing on its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it modulates.

Data Presentation

In Vitro Cytotoxicity of this compound (FUdR)

The following table summarizes the 50% inhibitory concentration (IC50) values of FUdR in various human cancer cell lines, providing a comparative view of its potency across different cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colon Carcinoma | ~11.3 (as 5-FU) | [1] |

| HT-29 | Colorectal Adenocarcinoma | ~11.25 (as 5-FU) | [1] |

| COLO-205 | Colorectal Adenocarcinoma | 3.2 (as 5-FU) | [2] |

| SW620 | Colorectal Adenocarcinoma | Not specified | |

| BT474 | Breast Cancer (HER2+) | Inhibition of 81.2% with affi-F/TDNs | [3][4] |

| MCF-7 | Breast Cancer | Low toxicity with affi-F/TDNs | [3][4] |

| MTF7(T20) Recurrences | Rat Mammary Adenocarcinoma | 65 to 10,000 nM | [5] |

Note: Some studies utilize 5-Fluorouracil (B62378) (5-FU), the prodrug of FUdR, and the IC50 values are indicated as such. The efficacy can be cell-line dependent.

In Vivo Efficacy of this compound (FUdR)

The antitumor activity of FUdR has been evaluated in various animal models, demonstrating its potential in a preclinical setting.

| Animal Model | Cancer Model | Treatment Regimen | Key Findings | Reference |

| Nude Mice | SW620 Human Colon Tumor Xenografts | FUdR in combination with 2'-deoxyinosine | Significantly reduced tumor growth by 57% | |

| NOD/SCID Mice | BT474 (HER2+) Breast Cancer Xenografts | Affibody-engineered DNA nanoparticles with FUdR (affi-F/TDNs) | Tumor growth inhibition ratio of 58.1% | [3] |

| Rats | Walker 256 Carcinoma (Meningeal Carcinomatosis) | Intrathecal FUdR (5-100 µ g/animal ) | Effective against meningeal carcinomatosis | |

| Mice | MM46 Mammary Cancer (Meningeal Carcinomatosis) | Intrathecal FUdR (5-100 µ g/animal ) | Effective against meningeal carcinomatosis | |

| Mice | 203 Glioma (Meningeal Gliomatosis) | Intrathecal FUdR (5-100 µ g/animal ) | Effective against meningeal gliomatosis |

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

FUdR stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

-

Drug Treatment: Prepare serial dilutions of FUdR in culture medium. Remove the existing medium from the wells and add 100 µL of the FUdR dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.[7][8]

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells cultured on coverslips or in a multi-well plate

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, as per manufacturer's kit)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Cell Treatment: Treat cells with FUdR for the desired time to induce apoptosis. Include positive (e.g., DNase I treated) and negative (no TdT enzyme) controls.[10]

-

Fixation: Wash the cells with PBS and then fix them with the fixation solution for 15-30 minutes at room temperature.[10]

-

Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization solution for 5-15 minutes on ice.[10]

-

TUNEL Reaction: Wash the cells with PBS and then incubate them with the TUNEL reaction mixture in a dark, humidified chamber for 60 minutes at 37°C.[10]

-

Staining and Visualization: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Cell lysates from FUdR-treated and control cells

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

FUdR Mechanism of Action and Apoptosis Induction

FUdR exerts its cytotoxic effects primarily by inhibiting thymidylate synthase, leading to DNA damage and the activation of apoptotic signaling cascades.

FUdR's primary mechanism involves the inhibition of Thymidylate Synthase.

FUdR-Induced DNA Damage and Apoptotic Signaling

DNA damage triggered by FUdR activates a complex signaling network that converges on the execution of apoptosis. This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

FUdR triggers both intrinsic and extrinsic apoptotic pathways.

Experimental Workflow for In Vitro FUdR Screening

A typical workflow for the initial in vitro evaluation of FUdR's anticancer activity involves a series of sequential assays.

A standard workflow for the in vitro screening of FUdR.

Conclusion

Preliminary studies consistently demonstrate the potent anticancer activity of this compound across a range of cancer models. Its well-defined mechanism of action, centered on the inhibition of thymidylate synthase and subsequent induction of apoptosis, makes it a valuable tool in oncology research and clinical practice. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working with FUdR. Further investigations into synergistic drug combinations and mechanisms of resistance will continue to refine its therapeutic application and improve patient outcomes.

References

- 1. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enhancing Antitumor Efficacy of Nucleoside Analog 5-Fluorodeoxyuridine on HER2-Overexpressing Breast Cancer by Affibody-Engineered DNA Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and characterization of a rat model for locally recurring mammary tumors: sensitivities to this compound, adriamycin, and X-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. atcc.org [atcc.org]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Cell Culture Synchronization Using 5-Fluoro-2'-deoxyuridine (FUdR)

Introduction

Cell synchronization, the process of bringing cultured cells at various stages of the cell cycle to the same phase, is a critical technique for studying cell cycle-dependent events. 5-Fluoro-2'-deoxyuridine (FUdR or FdU), a pyrimidine (B1678525) analogue, is a potent inhibitor of DNA synthesis used to arrest cells at the G1/S boundary.[1][2] This document provides a detailed protocol for synchronizing mammalian cells using FUdR, including its mechanism of action, experimental procedures, and methods for verifying synchronization.

Mechanism of Action

FUdR exerts its effect by targeting the de novo synthesis of pyrimidine nucleotides required for DNA replication. Once it enters the cell, FUdR is phosphorylated by thymidine (B127349) kinase to its active form, this compound monophosphate (FdUMP).[3] FdUMP is a powerful inhibitor of thymidylate synthase (TS), the enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[3][4] This inhibition depletes the intracellular pool of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis, thereby halting DNA replication and causing cells to accumulate at the G1/S transition phase of the cell cycle.[3][5] The block is reversible and can be lifted by removing FUdR and providing an exogenous source of thymidine.[5][6]

Figure 1. Mechanism of FUdR-induced cell cycle arrest.

Experimental Protocol: Synchronization of Mammalian Cells

This protocol describes a general method for synchronizing cells using FUdR, followed by release with thymidine. Optimization of concentrations and incubation times is crucial for each specific cell line.

Materials and Reagents

-

Mammalian cell line of interest (e.g., HeLa, human diploid fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound (FUdR) stock solution (e.g., 1 mM in sterile water or DMSO)

-

Thymidine (TdR) stock solution (e.g., 10 mM in sterile water)

-

Trypsin-EDTA

-

Cell counting apparatus (e.g., hemocytometer or automated counter)

-

Flow cytometer and appropriate reagents for DNA content analysis (e.g., Propidium Iodide, RNase A)

Procedure

Figure 2. Experimental workflow for FUdR-based cell synchronization.

Step-by-Step Method:

-

Cell Seeding: Plate the cells in appropriate culture vessels at a low density (e.g., 20-30% confluency) to ensure they do not reach confluency during the synchronization process.

-

Overnight Incubation: Allow cells to attach and enter the exponential growth phase by incubating overnight at 37°C in a humidified CO2 incubator.

-

FUdR Addition: Add the FUdR stock solution to the culture medium to achieve the desired final concentration. The optimal concentration must be determined empirically but typically ranges from 0.1 to 1.0 µg/mL (approximately 0.4 to 4 µM).[6]

-

Synchronization Block: Incubate the cells with FUdR for a period roughly equivalent to one cell cycle length for the specific cell line (e.g., 16-24 hours). This allows cells that were in G2, M, and early G1 to progress to the G1/S boundary, where they will arrest.

-

Release from Block: To release the cells from the G1/S block, aspirate the FUdR-containing medium. Wash the cells gently two to three times with pre-warmed sterile PBS to remove all traces of FUdR.

-

Thymidine Addition: Add fresh, pre-warmed complete medium containing thymidine (e.g., 10 µM). The exogenous thymidine bypasses the FUdR-induced block, allowing the synchronized cells to enter the S phase and proceed through the cell cycle in unison.[7][8]

-

Harvesting and Analysis: Harvest cells at different time points following the release to obtain populations enriched in S, G2, and M phases. The progression through the cell cycle should be monitored and verified using techniques such as flow cytometry for DNA content analysis.[9][10]

Data Presentation: Quantitative Parameters

The effectiveness of synchronization can be quantified by analyzing the cell cycle distribution of the population before and after treatment.

Table 1: Typical FUdR Treatment Parameters for Cell Lines

| Cell Line | FUdR Concentration | Incubation Time (hours) | Synchronization Efficiency (% in S-phase post-release) |

|---|---|---|---|

| Human Diploid Fibroblasts | 0.1 µg/mL | 20 | ~75%[6] |

| Human Lymphocytes | Not specified | Not specified | High mitotic index achieved[7] |

| HeLa | Optimization required (typically 1-2 µM) | 16-18 | >70% |

| Mouse Mammary Tumor (FM3A) | 1 µM | 21 | Effective for cell death studies[11] |

Note: These values are starting points and require optimization for specific experimental conditions.

Table 2: Example of Cell Cycle Distribution Analysis by Flow Cytometry

| Cell Population | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

|---|---|---|---|

| Asynchronous (Control) | 55% | 30%[6] | 15% |

| FUdR-Arrested (at G1/S) | 85% | <5% | <10% |

| 4 hours post-release | 20% | 70% | 10% |

| 8 hours post-release | 10% | 25% | 65% |

Note: The data presented are illustrative. Actual percentages and timing will vary based on the cell line and experimental conditions.

Troubleshooting

-

Low Synchronization Efficiency:

-

Cause: Suboptimal FUdR concentration or incubation time.

-

Solution: Perform a dose-response and time-course experiment to determine the optimal parameters for your cell line. Ensure the incubation period is long enough to capture the majority of the cell population at the G1/S boundary.

-

-

High Cell Toxicity/Death:

-

Cause: FUdR concentration is too high, or the incubation period is too long, leading to apoptosis or necrosis.[4][11] Prolonged DNA synthesis inhibition can cause an imbalance in dNTP pools and lead to DNA damage.[5]

-

Solution: Reduce the FUdR concentration or shorten the incubation time. Confirm cell viability using a trypan blue exclusion assay or other viability assays.

-

-

Failure to Re-enter the Cell Cycle:

-

Cause: Incomplete removal of FUdR or insufficient thymidine concentration in the release medium.

-

Solution: Ensure thorough washing with PBS (at least two to three times). Optimize the thymidine concentration in the release medium.[12]

-

References

- 1. Cell Synchronization by Double Thymidine Block [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 4. Mechanisms of cell death induced by this compound (FUdR)--necrosis or apoptosis after treated with FUdR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. imtm.cz [imtm.cz]

- 6. academic.oup.com [academic.oup.com]

- 7. Synchronization of human lymphocyte cultures by fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Flow Cytometry Analysis of Cell Cycle and Specific Cell Synchronization with Butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell cycle synchronization and flow cytometry analysis of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Strategy Targeting Cell Death Regulators: Switching the Mechanism of Anticancer Floxuridine-Induced Cell Death from Necrosis to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effects of different thymidine concentrations on DNA replication in pea-root cells synchronized by a protracted 5-fluorodeoxyuridine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal Concentration of 5-Fluoro-2'-deoxyuridine (FUdR) for Caenorhabditis elegans Sterilization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the optimal use of 5-Fluoro-2'-deoxyuridine (FUdR) for the sterilization of the nematode Caenorhabditis elegans. The following sections detail the mechanism of action, recommended concentrations, and step-by-step protocols for the effective application of FUdR in research settings, particularly for lifespan and stress-response assays.

Introduction

This compound (FUdR) is a pyrimidine (B1678525) analog that acts as a potent inhibitor of DNA synthesis.[1][2] Its primary mechanism of action is the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1] In C. elegans, which are largely post-mitotic in their somatic tissues as adults, FUdR effectively prevents the proliferation of germline cells, leading to sterilization without significantly impacting the lifespan of wild-type adult worms under standard conditions.[1][3] This property makes FUdR an invaluable tool for aging research, as it allows for the maintenance of age-synchronized populations without the confounding factor of progeny production.[2]

Quantitative Data Summary

The optimal concentration of FUdR can vary depending on the experimental goals and the specific C. elegans strain being used. The following tables summarize commonly used concentrations for stock solutions and final working concentrations in various experimental setups.

Table 1: FUdR Stock Solution Concentrations

| Concentration | Solvent | Reference |

| 150 mM | Distilled Water | [3][4] |

| 1000x (1 g / 10 mL) | Ultrapure Water | [5] |

| 10 g / L | Double-distilled Water | [6] |

Table 2: Final FUdR Working Concentrations for C. elegans Sterilization

| Concentration (in NGM) | Approximate mg/mL | Key Application Notes | Reference |

| 25 µM | 0.006 mg/mL | Used in studies investigating mitochondrial biology; slight increase in lifespan observed. | [2][7] |

| 50 µM | 0.012 mg/mL | Effective for preventing progeny from reaching adulthood. | [8] |

| 51 µM | 0.013 mg/mL | Used as a control in studies comparing chemical sterilization to other methods. | [9] |

| 100 µM | 0.025 mg/mL | Upper range for lifespan assays in some mutant backgrounds. | [8] |

| 120 µM | 0.03 mg/mL | Used in 3D culture systems for lifespan assays. | [4] |

| 0.1 mg/mL (~406 µM) | 0.1 mg/mL | A commonly cited concentration for lifespan assays to prevent progeny growth. | [10] |

| 400 µM | 0.098 mg/mL | Higher concentration used in stress response and lifespan studies; may reduce lifespan in some contexts. | [2][11] |

Note: It is crucial to empirically determine the optimal FUdR concentration for your specific experimental conditions and C. elegans strain, as some mutant backgrounds can exhibit altered sensitivity to FUdR.[8][12]

Experimental Protocols

The following are detailed protocols for the preparation of FUdR solutions and their application for C. elegans sterilization.

Protocol 1: Preparation of FUdR Stock Solution (150 mM)

Materials:

-

This compound (FUdR) powder

-

Sterile distilled water

-

Sterile conical tube (15 mL)

-

Vortex mixer

-

0.2 µm syringe filter

-

Sterile syringe

Procedure:

-

Weigh out 0.3693 g of FUdR powder and transfer it to a 15 mL sterile conical tube.[4]

-

Add 10 mL of sterile distilled water to the tube.[4]

-

Vortex the tube vigorously until the FUdR is completely dissolved.

-

To ensure sterility, filter the FUdR stock solution using a 0.2 µm syringe filter into a new sterile tube.[5]

-

Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Protocol 2: Sterilization of C. elegans on NGM Plates

This protocol describes two common methods for administering FUdR to C. elegans on Nematode Growth Medium (NGM) plates.

Method A: Adding FUdR to Molten NGM

Materials:

-

Standard NGM agar (B569324), autoclaved and cooled to 55°C

-

FUdR stock solution (e.g., 150 mM)

-

Sterile petri plates (60 mm)

Procedure:

-

Prepare NGM according to standard protocols and cool it in a 55°C water bath.[3]

-

Just before pouring the plates, add the FUdR stock solution to the molten NGM to achieve the desired final concentration. For a final concentration of 50 µM, add 33 µL of a 150 mM FUdR stock solution per 100 mL of NGM.[3]

-

Swirl the flask gently to ensure even mixing of the FUdR.

-

Dispense the NGM containing FUdR into sterile petri plates.

-

Allow the plates to solidify and dry on a clean bench for 1-2 days before seeding with E. coli.[3]

-

Synchronize C. elegans and transfer L4 larvae to the FUdR-containing plates.[3]

Method B: Topical Application of FUdR

Materials:

-

Prepared NGM plates seeded with E. coli

-

FUdR stock solution (e.g., a 50x stock)

-

Synchronized L4 stage C. elegans

Procedure:

-

Prepare NGM plates and seed them with E. coli OP50 as per standard protocols.

-

Synchronize a population of C. elegans to the L4 larval stage.[5] Developmental timing can vary with temperature.[5]

-

Prepare a 50x FUdR working solution from your sterile stock.

-

Once the worms have reached the L4 stage, add the 50x FUdR solution directly onto the bacterial lawn of each plate. For a 6 cm plate, 160 µL of a 50x FUdR solution is recommended.[5] For a 24-well plate, add 25 µL of 50x FUDR to each well.[5]

-

Allow the liquid to be absorbed into the agar before returning the plates to the incubator.

Signaling Pathways and Experimental Workflows

Mechanism of FUdR-Induced Sterility in C. elegans

FUdR's primary mode of action is the inhibition of DNA replication. This selectively affects proliferating cells, such as the germline stem cells in C. elegans. The somatic cells of adult worms are post-mitotic and therefore are not directly targeted by FUdR's inhibitory effects on DNA synthesis.[1][2]

References

- 1. Effects of 5’-Fluoro-2-deoxyuridine on Mitochondrial Biology in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of 5'-fluoro-2-deoxyuridine on mitochondrial biology in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring Caenorhabditis elegans Life Span on Solid Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterivore Nematode Culture [nemaplex.ucdavis.edu]

- 5. The Replica Set Method: A High-throughput Approach to Quantitatively Measure Caenorhabditis elegans Lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. community.alliancegenome.org [community.alliancegenome.org]

- 7. researchgate.net [researchgate.net]

- 8. FUdR causes a twofold increase in the lifespan of the mitochondrial mutant gas-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auxin-Mediated Sterility Induction System for Longevity and Mating Studies in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. C. elegans lifespan extension by osmotic stress requires FUdR, base excision repair, FOXO, and sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

Preparation and In Vitro Application of 5-Fluoro-2'-deoxyuridine (FUDR) Stock Solutions

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluoro-2'-deoxyuridine (FUDR or Floxuridine) is a pyrimidine (B1678525) analog of deoxyuridine that serves as a potent antimetabolite and chemotherapeutic agent. Its primary mechanism of action involves the inhibition of thymidylate synthase, a crucial enzyme in the de novo synthesis of pyrimidines, ultimately leading to the disruption of DNA replication and repair. This application note provides a comprehensive guide for the preparation of FUDR stock solutions and detailed protocols for its application in common in vitro assays, including cytotoxicity, colony formation, cell cycle analysis, and apoptosis assays.

Data Presentation

Quantitative data for the preparation of FUDR stock solutions are summarized in the tables below for easy reference and comparison.

Table 1: Solubility of this compound

| Solvent | Solubility |

| Water | 50 mg/mL[1][2] |

| Dimethyl Sulfoxide (B87167) (DMSO) | ~10 mg/mL[3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL[3] |

Table 2: Recommended Stock Solution Parameters

| Parameter | Recommendation |

| Solvent | DMSO or sterile water |

| Concentration | 10-50 mM |

| Storage Temperature | -20°C[3] |

| Long-term Stability (in DMSO at -20°C) | Up to 1 year[4] |

| Long-term Stability (in DMSO at -80°C) | Up to 2 years[4] |

| Short-term Stability (aqueous solution at 4°C) | Up to 1 week[5] |

| Handling | Protect from light[1][2] |

Mechanism of Action Signaling Pathway

FUDR exerts its cytotoxic effects by targeting the DNA synthesis pathway. The diagram below illustrates the key steps in its mechanism of action.

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of FUDR Stock Solution

This protocol describes the preparation of a 10 mM FUDR stock solution in DMSO.

Materials:

-

This compound (FUDR) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-